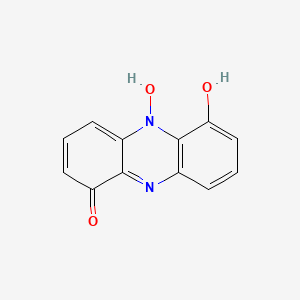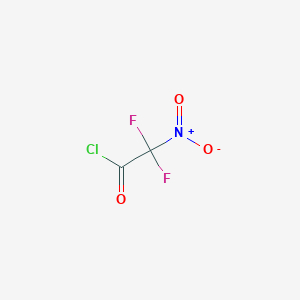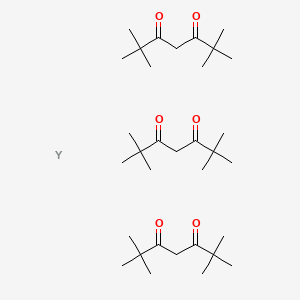
2,2,6,6-Tetramethylheptane-3,5-dione; yttrium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethylheptane-3,5-dione, also known as dipivaloylmethane, is a β-diketone compound with the molecular formula C11H20O2. It is a bidentate ligand commonly used in the synthesis of stable complexes with lanthanide ions. This compound is known for its stability and ability to undergo various chemical reactions, making it valuable in both academic and industrial settings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylheptane-3,5-dione can be synthesized through several methods. One common synthetic route involves the reaction of pinacolone with methyl acetate in the presence of a base such as potassium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of 2,2,6,6-Tetramethylheptane-3,5-dione involves similar reaction conditions but on a larger scale. The process includes the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethylheptane-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield .
Major Products
The major products formed from these reactions include diketones, alcohols, and substituted derivatives, depending on the type of reaction and reagents used .
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylheptane-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are important in catalysis and material science
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals
Industry: It is used in the production of high-performance materials, including polymers and coatings
Mecanismo De Acción
The mechanism by which 2,2,6,6-Tetramethylheptane-3,5-dione exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved include coordination with metal centers, which enhances the reactivity and selectivity of the metal complexes .
Comparación Con Compuestos Similares
Similar Compounds
Acetylacetone: Another β-diketone with similar coordination properties but different steric and electronic effects.
Hexafluoroacetylacetone: A fluorinated β-diketone with enhanced stability and reactivity.
Trifluoroacetylacetone: Similar to hexafluoroacetylacetone but with different fluorination patterns
Uniqueness
2,2,6,6-Tetramethylheptane-3,5-dione is unique due to its bulky tert-butyl groups, which provide steric hindrance and enhance the stability of its metal complexes. This makes it particularly useful in applications requiring robust and stable coordination compounds .
Propiedades
Fórmula molecular |
C33H60O6Y |
|---|---|
Peso molecular |
641.7 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethylheptane-3,5-dione;yttrium |
InChI |
InChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Clave InChI |
OQYNKAIYQJLEJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


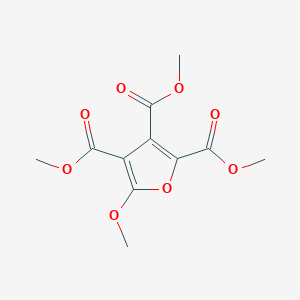


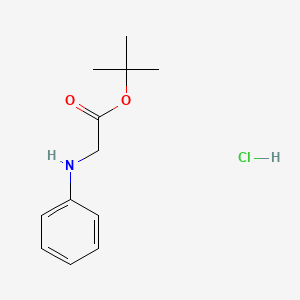
![9-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14748977.png)
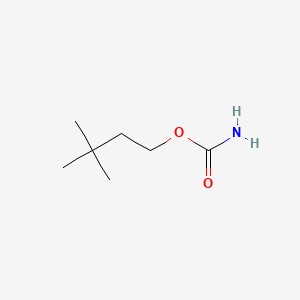
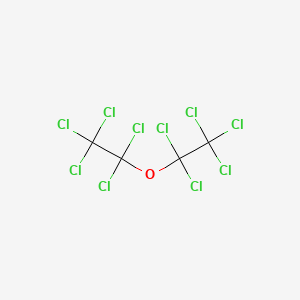
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
![benzyl (1S,8R)-5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate](/img/structure/B14748987.png)


